molecular formula C6H11NO3 B12098596 2-(4-Hydroxypyrrolidin-2-yl)acetic acid

2-(4-Hydroxypyrrolidin-2-yl)acetic acid

Cat. No.: B12098596
M. Wt: 145.16 g/mol
InChI Key: HEUWVFJLYQNYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxypyrrolidin-2-yl)acetic acid, also known as L-β-Homohydroxyproline hydrochloride, is a stereochemically defined compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . Its structure features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with a hydroxyl group at the 4-position and an acetic acid side chain at the 2-position (Figure 1). The stereochemistry is specified as (2S,4R), which is critical for its biological interactions . This compound is primarily utilized in pharmaceutical research, particularly as a precursor or analog in peptide synthesis and enzyme inhibition studies.

Properties

IUPAC Name

2-(4-hydroxypyrrolidin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5-1-4(7-3-5)2-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUWVFJLYQNYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

L-beta-hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline using proline hydroxylases, which are enzymes that catalyze the addition of a hydroxyl group to the proline molecule. This reaction typically requires cofactors such as 2-oxoglutarate, ascorbate, and ferrous iron .

Industrial Production Methods

Industrial production of L-beta-hydroxyproline often involves microbial fermentation. Certain bacteria, such as Escherichia coli, can be genetically engineered to produce L-beta-hydroxyproline efficiently. This method is preferred over chemical synthesis due to its higher yield and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

L-beta-hydroxyproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-beta-hydroxyproline can yield keto derivatives, while substitution reactions can produce a variety of functionalized proline derivatives .

Mechanism of Action

L-beta-hydroxyproline exerts its effects primarily through its incorporation into collagen and other proteins. The hydroxylation of proline residues in collagen is essential for the stability and function of the collagen triple helix. This modification is catalyzed by proline hydroxylases, which require 2-oxoglutarate, ascorbate, and ferrous iron as cofactors . The hydroxylation process enhances the thermal stability and mechanical strength of collagen fibers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Core Heterocyclic Rings

The compound’s pyrrolidine ring distinguishes it from analogs with larger or substituted heterocycles:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reference
2-(4-Hydroxypyrrolidin-2-yl)acetic acid Pyrrolidine (5-membered) 4-OH, 2-acetic acid 181.62
2-(Piperidin-4-yl)acetic acid derivatives (9a–9d) Piperidine (6-membered) Varied aryl groups (e.g., acetyl, cyano) 250–350 (estimated)
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid Quinoline (fused benzene-pyridine) 4-OH, 2-oxo, 3-acetic acid ~235 (estimated)
2-((4-(Pyridin-2-yl)pyrimidin-2-yl)sulfanyl)acetic acid Pyridine-pyrimidine Sulfanyl-acetic acid linker 290.34
2-(Pyridin-3-yl)acetic acid Pyridine Acetic acid at 2-position 137.14

Key Observations :

  • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects conformational flexibility and steric interactions. Smaller rings like pyrrolidine exhibit higher ring strain, influencing reactivity .
  • Hybrid Systems: Compounds like quinoline or pyridine-pyrimidine hybrids (e.g., ) offer extended π-conjugation, altering electronic properties and binding affinities.
Target Compound
  • Step 1 : Functionalization of pyrrolidine precursors (e.g., hydroxyproline) via acylation or alkylation.
  • Step 2 : Introduction of the acetic acid side chain via nucleophilic substitution or coupling reactions .
Piperidine Derivatives (9a–9d)
  • Method : Reacting 2-(piperidin-4-yl)acetic acid hydrochloride with aryl halides (e.g., 4-fluorobenzonitrile) in polar aprotic solvents (DMSO/DMF) at 100–130°C .
  • Yields : 39–65%, depending on steric and electronic effects of substituents .
Quinoline Derivatives
  • Synthesized via acylation of methyl anthranilate followed by cyclization and hydrolysis .

Comparison: Piperidine derivatives require milder conditions (24–48 hours) compared to quinoline systems, which involve multi-step cyclization. The target compound’s stereoselective synthesis likely demands chiral catalysts or resolving agents .

Physicochemical Properties

Property This compound 2-(Piperidin-4-yl)acetic acid Derivatives 2-(Pyridin-3-yl)acetic acid
Solubility High (polar groups: OH, COOH) Moderate (aryl substituents reduce polarity) Moderate (pyridine enhances solubility)
Melting Point Not reported 120–180°C (depending on substituent) 150–160°C (estimated)
pKa ~3.5 (carboxylic acid), ~9.5 (amine) Similar carboxylic acid pKa ~2.5 (carboxylic acid)

Notes:

  • Pyridine-containing analogs (e.g., ) exhibit lower pKa values due to electron-withdrawing effects of the aromatic ring.
Target Compound
  • Role in Peptide Synthesis : As a hydroxyproline analog, it may stabilize collagen-like structures or modulate enzyme activity (e.g., prolyl hydroxylases) .
Piperidine Derivatives (9a–9d)
  • sEH Inhibition : Demonstrated anti-inflammatory effects due to epoxide hydrolysis modulation .
  • Cytotoxicity: Substituents like cyano (9b) or bromo (9d) groups enhance binding to hydrophobic enzyme pockets .
Pyridine/Pyrimidine Derivatives
  • Coordination Chemistry : Used in metal-organic frameworks (MOFs) for catalytic or sensing applications .
  • Hepatocarcinogenicity: Wy-14,643 (a pyrimidinylthio acetic acid) induces peroxisome proliferation and DNA replication in rodents .

Contrasts :

  • The target compound’s lack of aromatic systems may reduce toxicity risks compared to pyridine-based analogs (e.g., acute oral toxicity LD₅₀ for 2-(pyridin-3-yl)acetic acid: Category 4 ).
  • Piperidine derivatives show higher therapeutic promise in inflammation, while quinoline analogs are explored for analgesia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.